2-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

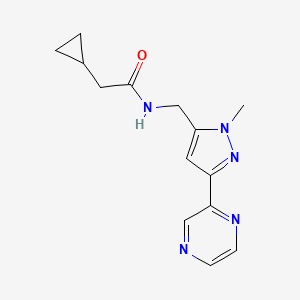

2-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a cyclopropyl group, a pyrazole core substituted with a methyl group at position 1, and a pyrazine ring at position 2. The presence of the pyrazine moiety enhances its ability to engage in hydrogen bonding and π-π interactions, while the cyclopropyl group contributes to steric and electronic modulation of the molecule .

Properties

IUPAC Name |

2-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-19-11(8-17-14(20)6-10-2-3-10)7-12(18-19)13-9-15-4-5-16-13/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKYAQEYCZFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyrazinyl moiety, and a pyrazole ring, which contribute to its biological properties. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound exhibits high binding affinity to these targets, which modulates their activity and leads to therapeutic effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with specific receptors that are crucial for inflammatory responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties by targeting various kinases involved in tumor growth. Specifically, this compound has shown promising results against breast cancer cell lines, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole and pyrazine rings can significantly affect the biological activity of the compound. For example, substituents on the pyrazole ring enhance binding affinity to target proteins, thereby increasing efficacy against cancer cells .

Case Studies

Several case studies have explored the efficacy of this compound:

- Combination Therapy in Breast Cancer : A study evaluated the synergistic effects of combining this compound with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential avenue for improved breast cancer treatment strategies .

- Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes, highlighting its therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A detailed comparison with structurally related compounds highlights key differences in substituents and their impact on physicochemical properties and reactivity:

Physicochemical and Spectral Properties

- However, analogues such as N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (13) exhibit a melting point of 43–45°C, while N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) has a higher melting point (128–130°C) due to increased molecular rigidity from N-methylation . 2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide (CAS: 956769-09-8) is a solid at room temperature, though its exact melting point is unspecified .

Spectral Data :

- IR Spectroscopy : Pyrazine-containing compounds (e.g., the target molecule) show characteristic C=N stretches at ~1,600–1,680 cm⁻¹, while acetamide derivatives exhibit strong carbonyl (C=O) stretches at ~1,660–1,680 cm⁻¹ .

- NMR : The pyrazole H-4 proton typically resonates at ~5.9–6.1 ppm (¹H-NMR), whereas cyclopropyl protons appear as multiplets in the 1.0–2.0 ppm range .

Q & A

Q. What are the key synthetic pathways for 2-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Cyclopropane Introduction : The cyclopropyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrazole Core Formation : A pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition. The pyrazin-2-yl substituent is introduced using Suzuki coupling or nucleophilic aromatic substitution .

Acetamide Linkage : The acetamide group is formed by reacting an amine intermediate (e.g., (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine) with 2-cyclopropylacetyl chloride in THF at 0–5°C, followed by room-temperature stirring .

- Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for cyclopropyl protons) and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazine/pyrazole aromatic protons (δ 7.5–9.0 ppm). Acetamide carbonyl appears at ~170 ppm in ¹³C NMR .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-pyrazine core synthesis?

- Methodological Answer :

- Catalyst Selection : Use NaHSO₄-SiO₂ as a heterogeneous acid catalyst for condensation reactions, improving yield by 15–20% compared to homogeneous acids .

- Base Sensitivity : Pyrazine nitrogen coordination stabilizes intermediates; weaker bases (e.g., NaHCO₃) reduce side reactions vs. strong bases like NaOH .

- Temperature Control : Maintain 0–5°C during acetyl chloride addition to prevent premature cyclization .

Q. What strategies are effective for analyzing biological activity and structure-activity relationships (SAR)?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or receptors (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values against analogs (e.g., replacing cyclopropyl with tert-butyl) .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the cyclopropyl group and hydrophobic enzyme pockets .

- Toxicology Studies : Assess environmental fate via OECD 307 guidelines (soil biodegradation) and cytotoxicity via MTT assays on HEK-293 cells .

Q. How can environmental stability and degradation pathways be evaluated?

- Methodological Answer :

- Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC; cyclopropyl groups show stability at neutral pH but hydrolyze under acidic/basic conditions .

- Photodegradation : Expose to UV light (254 nm) in aqueous acetonitrile. Identify byproducts (e.g., pyrazine N-oxides) using LC-QTOF-MS .

- Soil Sorption : Measure log Kₒc values via batch equilibrium methods. High log Kₒc (>3) indicates strong soil binding, reducing leaching risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.